N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bifuran moiety, a benzoxazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with to exert its effects. This could be a receptor, ion channel, enzyme, or transporter protein .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a receptor and activating or inhibiting it, or it could involve blocking an enzyme’s active site .
Biochemical Pathways
A compound can affect various biochemical pathways in the body. This could involve upregulating or downregulating certain pathways, or it could involve blocking or activating specific steps within a pathway .
Pharmacokinetics
This refers to what the body does to the compound. It includes absorption (how the compound gets into the body), distribution (how it spreads throughout the body), metabolism (how it is broken down), and excretion (how it is removed from the body) .
Result of Action
This refers to the effects that the compound has at a molecular and cellular level. This could involve changes in cell signaling, gene expression, or cellular metabolism .
Action Environment
The action environment refers to how various factors can influence the compound’s action, efficacy, and stability. This could include factors like pH, temperature, presence of other compounds, and specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the oxidative coupling of furan derivatives. Common reagents for this step include iron(III) chloride or palladium catalysts under oxidative conditions.
Benzoxazole Ring Formation: The benzoxazole ring is often constructed via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This step may require acidic or basic conditions, depending on the specific reactants used.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone-like structures.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the benzoxazole and bifuran units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety may yield bifuran-quinones, while reduction of the sulfonamide group could produce the corresponding amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: Potential use as a probe or inhibitor in biochemical assays due to its ability to interact with specific enzymes or receptors.
Medicine: Exploration as a drug candidate for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
N-({[2,2’-bithiophene]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide: Similar structure but with thiophene rings instead of furan, which may alter its electronic properties and reactivity.
N-({[2,2’-bipyrrole]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide: Contains pyrrole rings, potentially affecting its biological activity and solubility.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties compared to its thiophene or pyrrole analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-19-13-9-12(5-7-14(13)25-17(19)20)26(21,22)18-10-11-4-6-16(24-11)15-3-2-8-23-15/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVWWOXZNDIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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